molecular formula C31H34N2O6 B10875078 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate

Cat. No.: B10875078
M. Wt: 530.6 g/mol
InChI Key: ZQVVPRXDLIGVIM-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both nitro and benzoate functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This often requires optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: Various substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The nitro and benzoate groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL BENZOATE
  • 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE

Uniqueness

What sets 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}BENZOATE apart from similar compounds is its unique combination of functional groups, which provides distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-[(3,5-ditert-butylbenzoyl)amino]benzoate

InChI

InChI=1S/C31H34N2O6/c1-19-8-9-21(16-26(19)33(37)38)27(34)18-39-29(36)20-10-12-25(13-11-20)32-28(35)22-14-23(30(2,3)4)17-24(15-22)31(5,6)7/h8-17H,18H2,1-7H3,(H,32,35)

InChI Key

ZQVVPRXDLIGVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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